(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid
Overview
Description
(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid: is a chemical compound belonging to the class of pyrimidinediones, which are characterized by a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-hydroxy-3,6-dimethyl-4-oxo-3,4-dihydropyrimidine with suitable reagents in a solvent such as dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and subsequent reactions.
Chemical Reactions Analysis
(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid: can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives of the compound.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Substituted derivatives with different substituents on the pyrimidine ring.
Scientific Research Applications
(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid: has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound can be used in biological studies to understand the interactions and functions of pyrimidinediones in biological systems.
Medicine: Potential medicinal applications include the development of pharmaceuticals targeting various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid: can be compared with other similar compounds, such as:
3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)alkanes
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-thiophenecarboxamide
Ethyl 1-isobutyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate
Properties
IUPAC Name |
2-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4-5(3-6(11)12)7(13)10(2)8(14)9-4/h3H2,1-2H3,(H,9,14)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWXVNYXWBSVJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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